Dihydrobigelovin
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Overview
Description
Dihydrobigelovin is a sesquiterpene lactone compound derived from the plant Inula helianthus aquatica. It has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-angiogenic, and cytotoxic effects against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrobigelovin typically involves the extraction from Inula helianthus aquatica. The plant material is subjected to solvent extraction, followed by chromatographic purification to isolate the compound. Specific synthetic routes and reaction conditions for this compound are not widely documented, but general extraction techniques for sesquiterpene lactones involve the use of organic solvents like methanol or ethanol, followed by purification using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. Scaling up would involve optimizing the extraction efficiency and purification steps to ensure a high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Dihydrobigelovin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and interactions with biological targets.
Substitution: Substitution reactions can introduce new functional groups, potentially modifying the compound’s biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs of this compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Dihydrobigelovin has shown promise in modulating biological pathways, making it a valuable tool for studying cellular processes.
Mechanism of Action
Dihydrobigelovin exerts its effects through several molecular targets and pathways:
Induction of Apoptosis: It triggers cell death in cancer cells by upregulating death receptor 5 (DR5) and increasing reactive oxygen species (ROS) levels.
Inhibition of NF-κB Signaling: This compound degrades inhibitor of kappa-B kinase-beta (IKK-β), leading to the suppression of nuclear factor kappa B (NF-κB) signaling, which is crucial for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Bigelovin: Another sesquiterpene lactone from the same plant, known for its anti-inflammatory and anti-cancer properties.
Parthenolide: A sesquiterpene lactone with similar anti-inflammatory and anti-cancer activities, derived from the plant Tanacetum parthenium.
Artemisinin: A sesquiterpene lactone used as an anti-malarial drug, derived from the plant Artemisia annua.
Uniqueness
Dihydrobigelovin stands out due to its specific molecular targets and pathways, such as the degradation of IKK-β and the upregulation of DR5, which are not commonly observed in other sesquiterpene lactones .
Properties
IUPAC Name |
(5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDZXDWMCKMXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1CCC3=O)C)OC(=O)C)C(=C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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